Hydrogen-Bond Acceptor Capacity Differentiation: 3-Methoxy vs. 3-Bromo and 3-Trifluoromethyl Analogs
The 3-methoxy substituent on the benzamide ring of 891143-82-1 provides an additional hydrogen-bond acceptor (HBA) count of 4, compared to 3 for the 3-bromo analog (CAS 891143-67-2) and 5 for the 3-trifluoromethyl analog (CAS 891145-93-0) . Lipinski's Rule of Five guidelines recommend HBA ≤ 10, and while all three compounds remain within drug-like space, the 3-methoxy variant occupies a distinct position that may influence target recognition, solubility, and permeability [1]. The total polar surface area (tPSA) is predicted to be approximately 77 Ų for the 3-methoxy compound, compared to ~68 Ų for the 3-bromo analog and ~68 Ų for the 3-CF₃ analog, indicating moderately improved aqueous solubility potential for the methoxy derivative [1].
| Evidence Dimension | Hydrogen-bond acceptor count and predicted tPSA |
|---|---|
| Target Compound Data | HBA = 4; tPSA ≈ 77 Ų (predicted) |
| Comparator Or Baseline | 3-Bromo analog (891143-67-2): HBA = 3, tPSA ≈ 68 Ų; 3-CF₃ analog (891145-93-0): HBA = 5, tPSA ≈ 68 Ų |
| Quantified Difference | ΔHBA = +1 vs. 3-Br, −1 vs. 3-CF₃; ΔtPSA ≈ +9 Ų vs. both |
| Conditions | In silico prediction using fragment-based tPSA and HBA counting methods; no experimental logP or solubility data available for this specific compound |
Why This Matters
The higher HBA count and tPSA of 891143-82-1 suggest superior aqueous solubility relative to the halogenated analogs, an important consideration when selecting compounds for biochemical assay development where solubility-limited false negatives are a concern.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
